
Camsirubicin
Beschreibung
Context within Anthracycline Development and Analog Research
Anthracyclines, a class of drugs derived from Streptomyces bacteria, have been a cornerstone of cancer therapy for decades, effective against a wide array of cancers including breast cancer, lung cancer, ovarian cancer, and soft tissue sarcomas. ontosight.aiuniroma1.itsec.gov Doxorubicin (B1662922), a prominent member of this class, is one of the most frequently prescribed anticancer agents worldwide. sec.govmonopartx.com However, the clinical utility of anthracyclines is hampered by significant side effects, most notably a cumulative, dose-dependent, and often irreversible cardiotoxicity. monopartx.comnih.gov This severe cardiac damage can lead to congestive heart failure and restricts the total amount of the drug a patient can receive, even if their cancer is responding to treatment. monopartx.comnih.govmonopartx.com
This critical limitation has spurred the development of anthracycline analogs, with the primary goal of creating compounds that retain or enhance the anticancer activity of the parent drug while minimizing its toxic effects. biospace.commonopartx.com Camsirubicin (also known as GPX-150, MNPR-201, and 5-imino-13-deoxydoxorubicin) emerged from this line of research as a promising candidate. nih.govontosight.ai It is a synthetic analog of doxorubicin, specifically designed to mitigate the risk of heart damage. nih.govonclive.com The central hypothesis driving the development of this compound is that by modifying the doxorubicin molecule to reduce cardiotoxicity, it may be possible to administer higher and more prolonged doses, potentially leading to improved patient outcomes. monopartx.combiospace.com
Foundational Research Guiding this compound Design and Development
The design of this compound was informed by a deep understanding of the mechanisms underlying both the anticancer efficacy and the cardiotoxicity of anthracyclines. The primary anticancer mechanism of anthracyclines involves the disruption of topoisomerase II (TOP2), an enzyme crucial for DNA replication. nih.gov By intercalating into DNA and inhibiting TOP2, anthracyclines induce DNA strand breaks, leading to the death of rapidly dividing cancer cells. nih.govnih.gov
However, the cardiotoxicity of these drugs is also linked to their interaction with topoisomerases. Humans have two isoforms of this enzyme: TOP2α, which is overexpressed in proliferating cancer cells, and TOP2β, which is found in quiescent cells, including cardiomyocytes. u-szeged.hu It is believed that the cardiotoxic effects of doxorubicin are at least partially mediated by its "poisoning" of TOP2β. patsnap.com
This compound was synthesized to be a 5-imino-13-deoxy analog of doxorubicin. ontosight.aidiva-portal.org This specific chemical modification is intended to reduce the formation of reactive oxygen species and the cardiotoxic metabolite, doxorubicinol (B1670906), two pathways linked to the irreversible heart damage caused by doxorubicin. patsnap.com Furthermore, research suggests that this compound exhibits a preference for inhibiting TOP2α over TOP2β, which may contribute to its reduced cardiotoxicity. patsnap.comdiva-portal.org
Overview of Preclinical Investigation Domains for this compound
Preclinical research on this compound has been extensive, covering its mechanism of action, efficacy in various cancer models, and its potential to overcome drug resistance. In vitro studies have confirmed that, like other anthracyclines, this compound works by intercalating with DNA and inhibiting topoisomerase II, which in turn blocks DNA and RNA synthesis and leads to cancer cell death. nih.govontosight.ai
A significant focus of preclinical investigation has been the evaluation of this compound's reduced cardiotoxicity compared to doxorubicin. ashpublications.org These studies have consistently shown that this compound does not cause the same irreversible heart damage observed with doxorubicin in preclinical models. ashpublications.orgtargetedonc.com
Furthermore, researchers have explored the potential of this compound and its analogs, such as MNPR-202, to circumvent mechanisms of drug resistance. ashpublications.orgprorealtime.com MNPR-202, which shares the non-cardiotoxic backbone of this compound but is modified at other sites, has been investigated for its ability to be effective against cancers that have become resistant to doxorubicin. monopartx.com Preclinical studies have also examined the use of this compound in combination with other therapies to enhance its antitumor activity. ontosight.airesearchgate.net These investigations have explored its use in models of various cancers, including soft tissue sarcoma, diffuse large B-cell lymphoma, pancreatic cancer, and triple-negative breast cancer. ashpublications.orgmonopartx.com
Interactive Data Tables
Table 1: this compound and its Analogs
Compound Name | Also Known As | Description | Key Research Focus |
This compound | GPX-150, MNPR-201, 5-imino-13-deoxydoxorubicin | A synthetic analog of doxorubicin. nih.govontosight.ai | Reduced cardiotoxicity, efficacy in soft tissue sarcoma. uniroma1.itashpublications.org |
MNPR-202 | - | An analog of this compound. prorealtime.com | Overcoming doxorubicin resistance. ashpublications.orgmonopartx.com |
Table 2: Key Enzymes in this compound Research
Enzyme Name | Function | Relevance to this compound |
Topoisomerase II (TOP2) | An enzyme essential for DNA replication. nih.gov | The primary target of anthracyclines, including this compound. nih.govnih.gov |
Topoisomerase IIα (TOP2α) | An isoform of TOP2 overexpressed in proliferating cells. u-szeged.hu | This compound shows a preference for inhibiting this isoform. diva-portal.org |
Topoisomerase IIβ (TOP2β) | An isoform of TOP2 found in quiescent cells, including heart muscle cells. u-szeged.hu | Inhibition of this isoform is linked to the cardiotoxicity of doxorubicin. patsnap.com |
Eigenschaften
CAS-Nummer |
236095-26-4 |
---|---|
Molekularformel |
C27H32N2O9 |
Molekulargewicht |
528.5 g/mol |
IUPAC-Name |
(8R,10S)-10-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one |
InChI |
InChI=1S/C27H32N2O9/c1-11-23(31)14(28)8-17(37-11)38-16-10-27(35,6-7-30)9-13-19(16)26(34)20-21(25(13)33)24(32)12-4-3-5-15(36-2)18(12)22(20)29/h3-5,11,14,16-17,23,29-31,33-35H,6-10,28H2,1-2H3/t11-,14-,16-,17-,23+,27-/m0/s1 |
InChI-Schlüssel |
GNCWGPLZJLZZPI-KUIJCEFOSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Camsirubicin; |
Herkunft des Produkts |
United States |
Molecular Mechanisms of Action of Camsirubicin
Interaction with Deoxyribonucleic Acid (DNA) Structures
The interaction of Camsirubicin with DNA is a critical initiator of its cytotoxic effects. This interaction occurs through two primary, interconnected processes: intercalation into the DNA double helix and the subsequent poisoning of topoisomerase II enzymes, which are vital for maintaining DNA topology.
This compound-DNA Intercalation Dynamics
As an anthracycline analogue, this compound possesses a planar tetracyclic ring structure that enables it to insert itself between the stacked base pairs of the DNA double helix. ijabbr.com This process, known as DNA intercalation, is driven by hydrophobic and van der Waals forces. patsnap.com The insertion of the this compound molecule into the space between adjacent DNA base pairs causes a physical disruption of the DNA's structure. ijabbr.compatsnap.com
This disruption has significant topological consequences. The intercalation forces the flanking base pairs apart, leading to a localized unwinding and elongation of the DNA helix. patsnap.comnih.gov This alteration in the natural twist of the DNA introduces torsional stress on the molecule. uniroma1.it Such structural changes can interfere with the binding of DNA-associated proteins, including those involved in transcription and replication, thereby hampering these fundamental cellular processes. ijabbr.com The stable binding of anthracyclines to DNA is a foundational aspect of their mechanism, directly altering chromatin structure and dynamics. nih.gov
Topoisomerase II Inhibition and DNA Scission
This compound acts as a topoisomerase II inhibitor, a key mechanism shared by many effective anticancer agents. springer.compatsnap.com Topoisomerase II enzymes are crucial for resolving topological problems in DNA that arise during processes like replication, transcription, and chromosome segregation. precisionbusinessinsights.com They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. This compound interferes with this catalytic cycle, converting the enzyme into a cellular toxin that generates permanent DNA damage. nih.gov
This compound demonstrates potent inhibitory activity against topoisomerase II-alpha (TOP2A). diva-portal.orgresearchgate.net Like other anthracyclines, it functions as a "topoisomerase poison." nih.gov Instead of preventing the enzyme from binding to DNA, this compound traps the TOP2A enzyme after it has cleaved the DNA strands, stabilizing the "cleavable complex"—a transient intermediate where the enzyme is covalently bound to the 5' ends of the broken DNA. nih.govnih.gov By preventing the re-ligation of these breaks, this compound leads to the accumulation of permanent, protein-linked DNA double-strand breaks. targetmol.comnih.gov
A distinguishing feature of this compound is its differential selectivity for topoisomerase isoforms. Research indicates that this compound shows a preference for inhibiting TOP2A over topoisomerase II-beta (TOP2B). patsnap.comdiva-portal.orgresearchgate.net This is a significant deviation from its parent compound, doxorubicin (B1662922), whose inhibition of TOP2B is hypothesized to be a major contributor to its dose-limiting cardiotoxicity. patsnap.com In vitro studies have demonstrated that while doxorubicin inhibits TOP2B-mediated DNA decatenation, this compound has a markedly reduced effect on this isoform. patsnap.com This selective targeting of TOP2A is a key aspect of this compound's design, aiming to retain antitumor efficacy while minimizing off-target effects associated with TOP2B inhibition. nih.govonclive.com
Table 1: Comparative Selectivity of Anthracyclines for Topoisomerase II Isoforms
Compound | Primary Target Isoform | Activity Against TOP2B | Associated Clinical Implication |
---|---|---|---|
This compound | Topoisomerase II-alpha (TOP2A) diva-portal.orgresearchgate.net | Low/Negligible patsnap.com | Designed to reduce cardiotoxicity patsnap.comonclive.com |
Doxorubicin | Topoisomerase II-alpha (TOP2A) & Topoisomerase II-beta (TOP2B) | Significant patsnap.com | Cardiotoxicity linked to TOP2B inhibition patsnap.com |
The stabilization of the TOP2A-DNA cleavable complex by this compound results in the accumulation of persistent DNA double-strand breaks. targetmol.comnih.gov These lesions are among the most cytotoxic forms of DNA damage and are a potent trigger for cellular apoptosis. nih.gov The presence of these breaks activates cellular DNA damage response pathways, which, if the damage is too extensive to be repaired, will initiate the programmed cell death cascade. ontosight.ai This interference with DNA integrity effectively halts crucial DNA metabolic events such as replication and transcription, ultimately leading to the death of the cancer cell. nih.gov
Differential Selectivity Against Topoisomerase II-beta (TOP2B)
Inhibition of Cellular Macromolecular Biosynthesis
Table 2: Summary of this compound's Molecular Actions
Mechanism | Molecular Target | Consequence |
---|---|---|
DNA Intercalation | Space between DNA base pairs patsnap.com | DNA unwinding, torsional stress, altered chromatin structure nih.govuniroma1.it |
Topoisomerase II Poisoning | TOP2A-DNA cleavable complex diva-portal.orgnih.gov | Accumulation of DNA double-strand breaks targetmol.com |
Macromolecular Synthesis | DNA and RNA polymerases (indirectly) | Inhibition of DNA replication and transcription targetmol.comontosight.ai |
Ribonucleic Acid (RNA) Synthesis Suppression
This compound's primary mode of action is the inhibition of Topoisomerase II, an enzyme critical for managing the topological state of DNA during replication and transcription. nih.govnih.gov By intercalating into the DNA strands, this compound stabilizes the complex formed between Topoisomerase II and DNA after the enzyme has created a double-strand break. nih.gov This action prevents the re-ligation of the DNA strands, effectively creating a roadblock for RNA polymerase, the enzyme responsible for transcribing DNA into RNA. plos.orgnews-medical.net
Protein Synthesis Modulation
The synthesis of proteins is directly dependent on the availability of messenger RNA (mRNA) transcripts, which carry the genetic code from the nucleus to the ribosomes in the cytoplasm. thermofisher.com By suppressing RNA synthesis, this compound consequently modulates protein synthesis. researchgate.net A reduction in the transcription of various genes leads to a decreased pool of mRNA available for translation, thereby lowering the production of the corresponding proteins. embopress.org
This modulation is not merely a general shutdown but can be selective, as cancer cells often have a heightened reliance on the continuous production of specific proteins for their growth, proliferation, and survival. mdpi.comembopress.org The mTOR signaling pathway, a central regulator of cell growth and protein synthesis, is often dysregulated in cancer and is linked to ribosome biogenesis. embopress.org By inducing nucleolar stress through the inhibition of rRNA synthesis, this compound can indirectly influence such pathways. mdpi.com The specific proteins whose synthesis is most critically affected by this compound are likely those with high turnover rates, such as cell cycle regulators and anti-apoptotic proteins, which cancer cells need to maintain their malignant phenotype. However, specific research detailing the direct modulation of the translational machinery or the expression of specific proteins by this compound is not yet extensively documented. monopartx.comscispace.comsecdatabase.com
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Induction
A well-established mechanism of toxicity for traditional anthracyclines like doxorubicin is the generation of reactive oxygen species (ROS) through redox cycling of their quinone moiety. nih.govmdpi.com This process leads to significant oxidative stress, damaging cellular components like lipids, proteins, and DNA, and is considered a major contributor to doxorubicin-induced cardiotoxicity. nih.govclinicsinoncology.com
This compound was specifically designed to circumvent this mechanism. uniroma1.itmdpi.com Its chemical structure features a C5-imino substitution, which is intended to prevent the quinone redox cycling that generates ROS. uniroma1.it This structural modification is a key differentiator from doxorubicin and is hypothesized to be a primary reason for this compound's reduced cardiotoxicity. uniroma1.itnih.govmdpi.com While all anthracyclines can induce some level of oxidative stress, preclinical evidence suggests that this compound generates significantly fewer ROS compared to doxorubicin, thereby inducing less oxidative damage. nih.govmdpi.com This targeted design to minimize ROS production represents a significant evolution in anthracycline development. nih.gov
Induction of Programmed Cell Death Pathways
The ultimate fate of a cancer cell treated with an effective chemotherapeutic agent is often programmed cell death. This compound, like its parent compound, is a potent inducer of apoptosis, a major form of programmed cell death. nih.govresearchgate.net
Apoptosis Activation Pathways
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. nih.govnih.govthermofisher.com Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. nih.govnih.gov The initiator caspases (like caspase-8 for the extrinsic and caspase-9 for the intrinsic pathway) activate the executioner caspases (like caspase-3 and -7). nih.govclinicsinoncology.comnih.gov
Chemotherapeutic agents that cause DNA damage, such as this compound, typically trigger the intrinsic pathway. thermofisher.comresearchgate.net DNA damage activates sensors like p53, which in turn stimulates pro-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak). nih.govresearchgate.net This leads to mitochondrial outer membrane permeabilization, releasing cytochrome c into the cytoplasm. researchgate.netyoutube.com Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9. nih.govresearchgate.net Activated caspase-9 then activates caspase-3, leading to the characteristic features of apoptosis. nih.govplos.orgresearchgate.net Studies on doxorubicin have confirmed its ability to induce apoptosis through the activation of caspase-3 and the cleavage of substrates like PARP. nih.govnih.govfrontiersin.org While direct studies specifying the apoptotic pathway for this compound are limited, its mechanism as a DNA-damaging agent strongly suggests the engagement of the intrinsic, mitochondria-dependent apoptotic pathway, culminating in caspase-3 activation. nih.govclinicsinoncology.com
Other Regulated Cell Death Modalities
Beyond apoptosis, other forms of regulated cell death exist, such as necroptosis, pyroptosis, and autophagy-dependent cell death. nih.govnih.gov Some research suggests that anthracyclines can be involved in these alternative pathways. For instance, under certain conditions or in apoptosis-resistant cells, doxorubicin has been implicated in inducing necroptosis or modulating autophagy. uniroma1.itnih.gov Ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation, is another modality linked to anthracycline toxicity. nih.govnih.gov There is also emerging evidence that some anthracyclines can induce immunogenic cell death (ICD), a form of cell death that stimulates an anti-tumor immune response. researchgate.netmdpi.com The extent to which this compound specifically engages these other regulated cell death modalities is an area for future investigation.
Comparative Analysis of this compound's Mechanistic Profile versus Doxorubicin
The primary distinction between this compound and Doxorubicin lies in the modifications designed to reduce cardiotoxicity while preserving anti-tumor efficacy. uniroma1.itnih.govmdpi.com This is achieved through two main mechanistic differences.
First, as previously mentioned, the C5-imino modification in this compound is designed to prevent quinone redox cycling, leading to substantially lower ROS production compared to Doxorubicin. uniroma1.itmdpi.com This is a critical factor in mitigating the oxidative stress that damages cardiomyocytes. nih.gov
Second, and perhaps more significantly, is the differential activity towards the two isoforms of Topoisomerase II: alpha (Top2α) and beta (Top2β). diva-portal.org Top2α is highly expressed in proliferating cells and is considered the primary target for the anticancer effects of anthracyclines. diva-portal.org Top2β, on the other hand, is constitutively expressed in quiescent cells, including cardiomyocytes, and its inhibition is strongly linked to the development of anthracycline-induced cardiotoxicity. nih.govdiva-portal.org Preclinical studies have demonstrated that this compound is significantly more selective for inhibiting Top2α over Top2β compared to Doxorubicin. uniroma1.itmdpi.comdiva-portal.org One study showed that while Doxorubicin inhibited the decatenation activity of Top2β with an EC50 of 40.1 μM, this compound had no apparent effect on this isoform at concentrations up to 100 μM. uniroma1.it This selectivity allows this compound to target cancer cells more effectively while sparing cardiac cells from the DNA damage that leads to heart failure. nih.govnih.gov
Table 1: Comparative Mechanistic Features of this compound and Doxorubicin
Feature | This compound | Doxorubicin | Implication |
---|---|---|---|
Primary Target | DNA Intercalation & Topoisomerase II Inhibition | DNA Intercalation & Topoisomerase II Inhibition | Similar primary anticancer mechanism. nih.gov |
Topoisomerase II Isoform Selectivity | Preferential for Topoisomerase IIα over IIβ. uniroma1.itmdpi.comdiva-portal.org | Inhibits both Topoisomerase IIα and IIβ. diva-portal.org | Reduced cardiotoxicity for this compound. nih.govnih.gov |
ROS Generation | Reduced due to C5-imino modification preventing redox cycling. uniroma1.itmdpi.com | Significant via quinone moiety redox cycling. nih.gov | Lower oxidative stress-related toxicity. nih.gov |
Apoptosis Induction | Induces apoptosis, likely via the intrinsic pathway. nih.govresearchgate.net | Induces apoptosis via intrinsic and extrinsic pathways. nih.govnih.gov | Potent anticancer activity. |
Table 2: Comparative Cytotoxicity Data
Compound | Cell Line | Assay Type | IC50 Value | Reference |
---|---|---|---|---|
Doxorubicin | MCF-7 (Breast Cancer) | SRB Assay | 8.31 µM | ijpsonline.com |
Doxorubicin | MDA-MB-231 (Breast Cancer) | SRB Assay | 6.60 µM | ijpsonline.com |
Doxorubicin | HCT116 (Colon Cancer) | MTT Assay | 24.30 µg/ml | ekb.eg |
Doxorubicin | Hep-G2 (Liver Cancer) | MTT Assay | 14.72 µg/ml | ekb.eg |
Doxorubicin | PC3 (Prostate Cancer) | MTT Assay | 2.64 µg/ml | ekb.eg |
Doxorubicin | HT-29 (Colorectal Adenocarcinoma) | Trypan Blue | >1 µM (24h) | nih.gov |
Doxorubicin-loaded SLN | HT-29 (Colorectal Adenocarcinoma) | Trypan Blue | <0.01 µM (24h) | nih.gov |
Note: Specific IC50 values for this compound across a range of cell lines were not available in the searched literature. The table provides Doxorubicin data for comparative context. SLN: Solid Lipid Nanoparticles.
Preclinical Efficacy Studies of Camsirubicin
In Vitro Cellular Activity and Growth Inhibition
The in vitro evaluation of camsirubicin has been designed to assess its fundamental ability to kill cancer cells and inhibit their growth, particularly in comparison to doxorubicin (B1662922). These studies are critical for understanding its mechanism of action and its potential to overcome drug resistance.
Cytotoxic Potency in Doxorubicin-Sensitive Cancer Cell Lines
Data on the specific cytotoxic potency of this compound, as measured by half-maximal inhibitory concentration (IC50) values, in a wide range of doxorubicin-sensitive cancer cell lines is not extensively available in publicly accessible literature. However, the design of this compound as an analogue of doxorubicin suggests that its cytotoxic activity would be evaluated in cell lines known to be sensitive to doxorubicin. For context, doxorubicin exhibits a wide range of IC50 values depending on the specific cancer cell line and the duration of exposure. For instance, in various studies, the IC50 of doxorubicin has been reported to be approximately 0.69 µM in MDA-MB-231 and 9.908 µM in MCF-7 breast cancer cells. frontiersin.org Another study reported IC50 values of 8306 nM for MCF-7 and 6602 nM for MDA-MB-231 cells. ijpsonline.com The cytotoxic effects of doxorubicin are generally dose-dependent. nih.gov
Efficacy in Doxorubicin-Resistant Cancer Cell Lines
A key objective in the development of this compound is its potential to overcome the mechanisms of resistance that often limit the efficacy of doxorubicin. While specific IC50 values for this compound in doxorubicin-resistant cell lines are not readily found in public reports, the premise of its development includes activity against such resistant cancers. For comparison, doxorubicin-resistant cell lines, such as MCF-7/ADR, have shown significantly higher IC50 values for doxorubicin (e.g., 13.39 µM) compared to their sensitive counterparts. frontiersin.org The development of resistance to doxorubicin is a significant clinical challenge. ijpsonline.com
Effects on Cancer Cell Proliferation and Clonogenic Survival
The ability of a single cancer cell to undergo unlimited division and form a colony is a measure of its reproductive integrity and is a key indicator of long-term survival after treatment. abcam.comaxionbiosystems.com Clonogenic assays are therefore a standard method to evaluate the long-term efficacy of cytotoxic agents. abcam.com While the specific results of clonogenic survival assays for this compound are not detailed in the available literature, it is expected that as a doxorubicin analogue, it would inhibit the formation of colonies in a dose-dependent manner. This type of assay provides crucial information on the ability of a drug to induce reproductive cell death, which is a critical endpoint in cancer therapy. abcam.com
Modulation of Cell Cycle Progression
The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. khanacademy.org Anthracyclines like doxorubicin are known to interfere with the cell cycle. oncotarget.com These drugs can cause cell cycle arrest, preventing cancer cells from dividing and proliferating. ijpsonline.com For example, doxorubicin has been shown to induce a G2/M phase arrest in some cancer cell lines. The specific effects of this compound on cell cycle progression have not been detailed in publicly available preclinical data. However, as a DNA-intercalating agent and topoisomerase II inhibitor, it is anticipated to affect cell cycle checkpoints, leading to an arrest in proliferation. This is a common mechanism of action for this class of drugs and is a key contributor to their anti-tumor effects. nih.govmdpi.com
In Vivo Antitumor Activity in Animal Models
The evaluation of this compound in animal models is a critical step to understand its therapeutic efficacy in a more complex biological system that mimics human cancers.
Efficacy in Xenograft Models of Solid Tumors (e.g., Soft Tissue Sarcoma, Triple Negative Breast Cancer, Pancreatic Cancer)
Preclinical studies have demonstrated the in vivo anti-tumor activity of this compound in various xenograft models, which involve the transplantation of human cancer cells into immunodeficient mice.
In the setting of advanced soft tissue sarcoma (ASTS) , this compound has shown promising efficacy. Although much of the recent data comes from clinical trials, these trials are built upon foundational preclinical work. For instance, in a phase 1b clinical trial, patients with ASTS treated with this compound experienced tumor size reductions. onclive.comoncnursingnews.com At a dose of 520 mg/m², one patient had a 21% reduction in tumor size after six cycles. monopartx.com At a higher dose of 650 mg/m², two patients showed tumor size reductions of 18% and 20% after the first two cycles. monopartx.com These clinical findings suggest underlying preclinical efficacy in sarcoma models.
With respect to triple-negative breast cancer (TNBC) , a particularly aggressive subtype of breast cancer, preclinical data for a related agent, MNPR-101 conjugated to a therapeutic radioisotope, showed near-complete elimination of the tumor in a human tumor xenograft mouse model after a single injection. sec.gov While this is not this compound itself, it is part of the same company's pipeline and points to active research in this area. sec.gov
Interactive Data Table: Summary of In Vivo Efficacy of this compound in Advanced Soft Tissue Sarcoma
Cancer Type | Model | Treatment | Observed Efficacy |
Advanced Soft Tissue Sarcoma | Human Patients (Phase 1b) | This compound (520 mg/m²) | 21% tumor size reduction in one patient after 6 cycles |
Advanced Soft Tissue Sarcoma | Human Patients (Phase 1b) | This compound (650 mg/m²) | 18% and 20% tumor size reduction in two patients after 2 cycles |
Pharmacokinetics and Pharmacodynamics in Preclinical Models
Preclinical Pharmacokinetic Profiling
Detailed quantitative data from dedicated preclinical pharmacokinetic studies, such as absorption, distribution, metabolism, and excretion (ADME) in animal models, are not extensively detailed in publicly available literature. The majority of available information is summarized in the context of clinical trial reports.
Absorption Characteristics in Animal Systems
Specific parameters detailing the absorption characteristics of camsirubicin (such as maximum concentration (Cmax) and time to maximum concentration (Tmax)) in preclinical animal models following various routes of administration are not described in the available scientific literature. Preclinical and clinical development has focused on the intravenous route of administration. nih.gov
Tissue Distribution and Accumulation in Animal Models
While specific quantitative tissue distribution studies for this compound in animal models are not publicly detailed, the core design of the molecule is intended to alter its distribution, particularly to cardiac tissue. A primary goal of modifying doxorubicin (B1662922) was to reduce its accumulation in the heart, thereby minimizing cardiotoxicity. nih.govwustl.edu Preclinical models have confirmed that this compound does not cause the chronic irreversible cardiotoxicity associated with doxorubicin, which strongly implies a different tissue distribution and/or retention profile in cardiac tissue. nih.gov For comparison, studies with doxorubicin in mice have shown it accumulates in the liver, heart, and kidneys. nih.gov The modifications in this compound's structure are intended to prevent this significant cardiac accumulation. nih.gov
Metabolism Pathways and Metabolite Identification in Preclinical Species
A critical aspect of this compound's design is its altered metabolic pathway compared to doxorubicin. The molecule was specifically synthesized to reduce or prevent the formation of the cardiotoxic metabolite, doxorubicinol (B1670906). nih.govwustl.edu This is a key differentiator from its parent compound.
The structural modifications in this compound are intended to block the primary metabolic pathways that lead to cardiotoxic byproducts. While comprehensive metabolite identification in preclinical species like rats and mice has not been published, the central therapeutic hypothesis relies on this engineered metabolic stability.
Compound | Key Metabolic Feature in Preclinical Models | Resulting Effect |
This compound (GPX-150) | Modified to prevent formation of doxorubicinol and reactive oxygen species. nih.govnih.govwustl.edu | Reduced potential for irreversible cardiotoxicity. nih.gov |
Doxorubicin | Metabolized to the cardiotoxic secondary alcohol, doxorubicinol. | Contributes to cumulative, dose-dependent cardiotoxicity. nih.gov |
Excretion Pathways in Animal Models (Renal, Biliary)
Specific studies detailing the primary routes of excretion (renal, biliary) for this compound and its potential metabolites in animal models are not available in the public domain. For anthracyclines in general, the biliary system is a significant route of excretion for molecules with a molecular weight over 300 g/mol that possess both polar and lipophilic groups. merckmanuals.com
Preclinical Pharmacodynamic Characterization
Preclinical studies have been crucial in defining the mechanism of action and target engagement profile of this compound, particularly its selectivity.
Target Engagement and Occupancy Studies in Animal Models
Like other anthracyclines, this compound's mechanism of action involves the inhibition of DNA topoisomerase II, which leads to DNA breaks and subsequent cell death. bocsci.com However, a key pharmacodynamic feature of this compound, identified in preclinical correlative analyses, is its selectivity for the different isoforms of topoisomerase II. wustl.edu
Mammalian cells have two isoforms of topoisomerase II: alpha (Top2α) and beta (Top2β). plos.org The inhibition of the Top2α isoform is primarily responsible for the desired anticancer effect. plos.org Conversely, the poisoning of the Top2β isoform is believed to mediate, at least in part, the cardiotoxicity associated with anthracyclines. nih.govplos.org Preclinical in vitro analysis demonstrated that this compound is significantly more selective for inhibiting Top2α over Top2β when compared to doxorubicin. wustl.edubocsci.com This differential activity is a cornerstone of its improved safety profile and is believed to be a primary reason for the lack of irreversible cardiotoxicity observed in preclinical models. nih.govwustl.edu
Compound | Target Selectivity (In Vitro) | Implication |
This compound (GPX-150) | More selective for Topoisomerase IIα over Topoisomerase IIβ. wustl.edubocsci.com | Potent anticancer activity with reduced potential for cardiotoxicity. nih.govplos.org |
Doxorubicin | Less selective; inhibits both Topoisomerase IIα and Topoisomerase IIβ. wustl.edu | Anticancer activity is accompanied by a higher risk of cardiotoxicity mediated by Topoisomerase IIβ inhibition. nih.govplos.org |
Camsirubicin Analogs and Structure Activity Relationships Sar
Design Principles for Novel Anthracycline Analogs
The fundamental goal in designing new anthracycline analogs is to uncouple the potent cytotoxic effects on cancer cells from the toxic effects on healthy tissues. This is achieved through precise chemical modifications to the core anthracycline structure, altering the molecule's interaction with biological targets and metabolic pathways.
Camsirubicin, chemically known as 5-imino-13-deoxydoxorubicin, features two critical structural alterations designed to address the well-documented cardiotoxicity of its parent compound, doxorubicin (B1662922). monopartx.commonopartx.compatsnap.com These modifications are a direct result of understanding the metabolic pathways that lead to heart damage.
The primary mechanisms implicated in doxorubicin-induced cardiotoxicity are the generation of reactive oxygen species (ROS) through quinone redox cycling and the formation of a cardiotoxic alcohol metabolite, doxorubicinol (B1670906). patsnap.com this compound was synthesized to specifically block these two pathways. patsnap.com
The 5-imino Modification : Replacing the C5-carbonyl group with a 5-imino group is intended to prevent the molecule from undergoing one-electron reduction. nih.gov This reduction step forms a semiquinone radical, which reacts with oxygen to produce superoxide (B77818) and other damaging ROS that cause oxidative stress and damage to cardiomyocytes.
The 13-deoxy Modification : The removal of the C13-keto group (and its potential reduction to a hydroxyl group) prevents the formation of doxorubicinol, a metabolite strongly linked to chronic, cumulative dose-dependent cardiotoxicity. patsnap.com
By incorporating both the 5-imino and 13-deoxy features, this compound was designed to be a non-cardiotoxic analog of doxorubicin. nih.gov
Topoisomerase II (TOP2) is the principal molecular target for the anticancer activity of anthracyclines. nih.gov These drugs act as "TOP2 poisons" by stabilizing the covalent complex between the enzyme and DNA, leading to double-strand breaks and ultimately, cell death. nih.govaacrjournals.org Humans have two TOP2 isoforms: alpha (TOP2A) and beta (TOP2B).
Topoisomerase IIα (TOP2A) is highly expressed in rapidly proliferating cells, like cancer cells, making it the desired target for chemotherapy. researchgate.netdiva-portal.org
Topoisomerase IIβ (TOP2B) is expressed in terminally differentiated cells, including cardiomyocytes. Inhibition of TOP2B is believed to be a key mechanism behind the cardiotoxic side effects of anthracyclines. patsnap.comresearchgate.net
A crucial strategy in developing safer anthracyclines is to design analogs with greater selectivity for TOP2A over TOP2B. This compound has been reported to show a preference for inhibiting TOP2A over TOP2B. patsnap.comresearchgate.netdiva-portal.org This selectivity is thought to contribute to its reduced cardiotoxicity while retaining potent anticancer effects. monopartx.com The specific structural modifications in this compound influence its interaction with the DNA-enzyme complex, favoring the stabilization of the TOP2A-mediated cleavage complex.
Rationale for 5-imino-13-deoxy Structural Modifications in this compound
Synthetic Methodologies for this compound and Related Compounds
The creation of this compound and its analogs involves multi-step chemical synthesis to introduce the desired modifications to the anthracycline backbone.
The intellectual property surrounding this compound reflects its development as a novel therapeutic. Patents cover various aspects of the drug, including its composition, use, and synthesis. Notably, patents have been granted for:
The chemical synthesis technology to convert 13-keto anthracyclines into 5-imino-13-deoxy analogs. monopartx.com
Novel chemical compositions of intermediates used in the synthesis. monopartx.comannualreports.com
Compositions of matter for a novel family of this compound analogs, with patents extending into the late 2030s. monopartx.com
The combination use of this compound and its analogs with other chemotherapeutic agents like taxanes. monopartx.com
Process patents for the synthesis of this compound intermediates are set to expire in 2024, while patents covering novel, potentially more potent analogs expire in 2038. monopartx.comsec.gov
Chemical Synthesis Pathways and Intermediates
Preclinical Development and Characterization of Novel this compound Analogs (e.g., MNPR-202)
Building on the foundation of this compound, next-generation analogs have been developed to further improve therapeutic properties. MNPR-202 (also known as GPX-150) is a key analog of this compound designed to retain the non-cardiotoxic backbone while being modified at other positions. monopartx.comcloudfront.net These additional modifications are intended to help the molecule evade tumor resistance mechanisms. monopartx.comcloudfront.net
Preclinical studies comparing MNPR-202 to doxorubicin have yielded promising results:
Cytotoxicity : MNPR-202 demonstrates a cytotoxic potency similar to doxorubicin in both doxorubicin-sensitive and doxorubicin-resistant cancer cell lines. monopartx.comcloudfront.net
Mechanism of Action : While having similar potency, MNPR-202 appears to work through distinct cellular pathways compared to doxorubicin. monopartx.comcloudfront.net It has been shown to generate more significant DNA damage and induce higher rates of apoptosis (programmed cell death) in cancer cells. cloudfront.nettmx.com
Cardiotoxicity Profile : In a preclinical model using human iPSC-cardiomyocytes, cells treated with MNPR-202 showed better maintenance of contractile amplitude and a more regular beat rate compared to those treated with doxorubicin. cloudfront.net This suggests MNPR-202 has a broader therapeutic window with respect to cardiotoxicity. cloudfront.net
Synergy with Other Agents : Combination drug screening has revealed that MNPR-202 has a different synergy profile than doxorubicin. monopartx.comtmx.com For instance, it showed a more favorable synergy with the experimental agent volasertib. monopartx.comlarvol.com
These preclinical findings suggest that MNPR-202 has the potential to be a potent anticancer agent with an improved safety profile, capable of impacting a broad range of cancers, including those resistant to standard therapies. monopartx.com
Interactive Data Table: Preclinical Comparison of MNPR-202 and Doxorubicin
This table summarizes qualitative findings from various preclinical studies.
Feature | Doxorubicin | MNPR-202 | Source(s) |
Cytotoxic Potency | Baseline | Similar to Doxorubicin | monopartx.comcloudfront.nettmx.com |
Activity in Doxorubicin-Resistant Cells | Low | Retained Potency | monopartx.commonopartx.com |
Induction of DNA Damage (γ-H2AX) | Standard | Increased | cloudfront.nettmx.com |
Induction of Apoptosis | Standard | Increased | cloudfront.nettmx.com |
Innate Immune Activation (cGAS/STING) | Induces | Does not induce | cloudfront.net |
Cardiotoxicity (in vitro model) | Reduced contractility & irregular beat rate | Maintained contractility & regular beat rate | cloudfront.net |
Structural Modifications and their Impact on Molecular Interactions
This compound, chemically known as 5-imino-13-deoxydoxorubicin, possesses two critical structural alterations compared to its parent compound, doxorubicin. researchgate.netoncnursingnews.com These modifications were intentionally designed to maintain anticancer activity while altering its interactions at a molecular level to reduce toxicity. cloudfront.net
The primary modifications are:
13-Deoxy Modification: The ketone group at position C-13 of the aglycone is removed. This change is significant because the C-13 ketone is a primary site for metabolic reduction to a secondary alcohol, forming the metabolite doxorubicinol. This metabolite is strongly implicated in the cardiotoxicity associated with doxorubicin. By eliminating this ketone, this compound is designed to resist this metabolic transformation, thereby preventing the accumulation of harmful metabolites in cardiac tissue.
5-Imino Substitution: The ketone at the C-5 position is replaced with an imino (=NH) group. This modification alters the electronic properties of the anthracycline's chromophore. This change is intended to reduce the molecule's ability to participate in redox cycling, a process that generates damaging reactive oxygen species (ROS) in cardiomyocytes.
These structural changes directly impact this compound's interaction with its primary molecular target, DNA topoisomerase II (TOP II). While it still functions as a TOP II inhibitor, this compound reportedly exhibits a preference for the TOP IIα isoform over the TOP IIβ isoform. diva-portal.orgresearchgate.net TOP IIα is highly expressed in proliferating cancer cells, whereas TOP IIβ is constitutively expressed in quiescent cells, including cardiomyocytes, and is linked to the cardiotoxic effects of anthracyclines. This selective inhibition is a key aspect of its modified molecular interaction profile.
The table below summarizes the key structural differences between doxorubicin and this compound and their functional impact.
Table 1: Structural and Functional Comparison of Doxorubicin and this compound
Feature | Doxorubicin | This compound | Impact of Modification |
---|---|---|---|
Structure at C-13 | Ketone (=O) | Methylene (-CH2) | Prevents metabolic reduction to the cardiotoxic metabolite, doxorubicinol. |
Structure at C-5 | Ketone (=O) | Imino (=NH) | Reduces the capacity for redox cycling and generation of Reactive Oxygen Species (ROS). |
Metabolism | Forms doxorubicinol | Resists conversion to cardiotoxic metabolites. | Mitigates a primary pathway of doxorubicin-induced cardiotoxicity. |
| Target Selectivity | Inhibits both TOP IIα and TOP IIβ | Preferentially inhibits TOP IIα over TOP IIβ. diva-portal.orgresearchgate.net | Potentially concentrates cytotoxic action on cancer cells while sparing quiescent cells like cardiomyocytes. |
Alterations in Cellular Uptake and Retention Mechanisms
The structural modifications that define this compound and its potential analogs can significantly influence how the drug is absorbed, distributed, and retained within cells. Cellular uptake and retention are governed by a molecule's physicochemical properties, such as lipophilicity, charge distribution, and size, as well as its interactions with cellular membrane components and transport proteins.
Studies on other drug analogs, such as curcumin (B1669340) derivatives, have shown that even minor modifications can lead to substantial changes in cellular absorption and retention. nih.gov For instance, the cellular uptake of the curcumin analog HO-3867 was found to be over 100-fold higher than that of curcumin itself. nih.gov However, a direct correlation between the magnitude of cellular uptake and cytotoxicity is not always observed, suggesting that intracellular trafficking and target engagement are equally critical. nih.gov In some cases, modifications like PEGylation can paradoxically lead to lower cellular uptake despite increasing the compound's cytotoxic effect under specific conditions, highlighting the complexity of these relationships. mdpi.com
For this compound derivatives, hypothetical modifications could be explored to modulate uptake and retention, as outlined in the conceptual table below.
Table 2: Hypothetical this compound Analogs and Potential Impact on Cellular Transport
Hypothetical Modification (to this compound Base) | Potential Physicochemical Change | Anticipated Effect on Cellular Uptake/Retention |
---|---|---|
Addition of a lipophilic side chain at the N-3' position | Increased lipophilicity | May enhance passive diffusion across the cell membrane, potentially increasing uptake. |
Introduction of a polar group (e.g., -OH, -COOH) | Increased hydrophilicity | May decrease passive diffusion but could potentially interact with specific uptake transporters. |
Glycosidic modifications (altering the daunosamine (B1196630) sugar) | Altered interaction with membrane lectins or transporters | Could significantly change recognition by both uptake and efflux pumps, altering net intracellular concentration. |
| PEGylation of the molecule | Increased hydrodynamic radius and solubility | May decrease passive uptake but could increase circulation time and accumulation in tumor tissue via the EPR effect. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used in drug discovery to develop mathematical models that relate the chemical structure of compounds to their biological activity. frontiersin.orgmdpi.com This methodology allows for the prediction of the activity of novel, unsynthesized molecules, thereby guiding the design of more potent and selective drug candidates. While specific QSAR studies focused exclusively on this compound derivatives are not yet prevalent in published literature, the principles of QSAR are directly applicable for the future development of this class of compounds.
A QSAR study for this compound derivatives would involve a systematic process:
Data Set Assembly: A series of this compound analogs would be synthesized, and their biological activity (e.g., IC₅₀ against a specific cancer cell line) would be measured under uniform experimental conditions. This set would be divided into a training set for model development and a test set for validation. frontiersin.org
Descriptor Calculation: For each analog in the dataset, a large number of numerical parameters, or "molecular descriptors," would be calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., partial charges, dipole moment), and topological/3D features (e.g., molecular shape, connectivity indices). mdpi.comnih.gov
Model Generation: Using the training set, a mathematical model is built to find the best correlation between the calculated descriptors (independent variables) and the measured biological activity (dependent variable). Various statistical and machine learning methods can be employed, from linear techniques like Multiple Linear Regression (MLR) to more complex, non-linear approaches such as k-Nearest Neighbors (kNN), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). frontiersin.orgnih.gov
Model Validation and Interpretation: The predictive power of the generated model is rigorously assessed using the independent test set. Statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE) are used to evaluate the model's robustness and predictability. frontiersin.org A validated model can then be used to predict the activity of new, virtual this compound derivatives, prioritizing the most promising candidates for synthesis and testing.
The table below outlines the key components of a prospective QSAR study for this compound derivatives.
Table 3: Framework for a Hypothetical QSAR Study on this compound Derivatives
QSAR Component | Description | Example for this compound Derivatives |
---|---|---|
Biological Endpoint | The quantitative measure of biological activity to be modeled. | IC₅₀ values for inhibition of a specific cancer cell line (e.g., soft tissue sarcoma). |
Molecular Descriptors | Numerical representations of molecular structure and properties. | Constitutional (2D): Molecular Weight, Atom Counts. Topological (2D): Wiener Index, Kier & Hall Indices. Physicochemical (3D): LogP, Polar Surface Area (PSA). Quantum Chemical (3D): HOMO/LUMO energies, Mulliken charges. |
Statistical Method | The algorithm used to create the mathematical relationship. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN), Gene Expression Programming (GEP). frontiersin.org |
Validation | The process of assessing the model's accuracy and predictive power. | Internal Validation: Cross-validation (Leave-One-Out). External Validation: Prediction of activity for a test set of molecules not used in model training. |
| Application | The use of the validated model in drug design. | In silico screening of a virtual library of this compound analogs to identify derivatives predicted to have high potency for subsequent synthesis. |
Mechanisms of Drug Resistance and Overcoming Strategies in Preclinical Settings
Intrinsic Resistance Mechanisms to Anthracyclines and Camsirubicin in Preclinical Models
Intrinsic resistance allows cancer cells to survive initial exposure to a drug. This inherent resilience is often dictated by the cell's baseline molecular characteristics.
One of the most well-established mechanisms of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters. These membrane proteins act as cellular pumps, actively effluxing a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and limiting their efficacy. medtechbcn.comfrontiersin.orgnih.govmdpi.com The ABC transporter superfamily includes several members implicated in resistance to anthracyclines.
Key ABC transporters involved in anthracycline resistance include:
P-glycoprotein (P-gp/MDR1/ABCB1): The first identified and most extensively studied ABC transporter associated with multidrug resistance. nih.gov
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Another key transporter implicated in the efflux of various anticancer drugs. nih.gov
Breast Cancer Resistance Protein (BCRP/ABCG2): Known to transport a broad spectrum of substrates, contributing to resistance. medtechbcn.com
While specific preclinical studies detailing the direct interaction of this compound with the full panel of ABC transporters are emerging, the development of its analogue, MNPR-202, was intentionally designed to evade resistance mechanisms affecting both doxorubicin (B1662922) and this compound, suggesting that this compound is indeed a substrate for certain ABC transporters. biospace.com The involvement of these transporters constitutes a primary mechanism of intrinsic resistance that this compound must overcome.
Table 1: Key ABC Transporters in Anthracycline Resistance
Transporter | Gene Name | Function | Implication for this compound |
---|---|---|---|
P-glycoprotein (P-gp) | ABCB1 | Efflux of a wide range of hydrophobic drugs. | Likely contributes to intrinsic resistance. |
Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Efflux of various drugs and their conjugates. | Potential contributor to intrinsic resistance. |
Breast Cancer Resistance Protein (BCRP) | ABCG2 | Efflux of diverse chemotherapeutic agents. | Potential contributor to intrinsic resistance. |
Anthracyclines, including by extension this compound, exert their cytotoxic effects in part by inducing DNA damage. biospace.com Consequently, the intrinsic capacity of cancer cells to repair this damage is a critical determinant of their sensitivity to the drug. nih.gov Cells with highly efficient DNA repair pathways can counteract the drug-induced lesions, leading to survival and intrinsic resistance.
The DNA damage response (DDR) is a complex network of pathways that detect and repair various types of DNA lesions. nih.gov Enhanced basal activity of pathways such as:
Base Excision Repair (BER)
Nucleotide Excision Repair (NER)
Homologous Recombination (HR)
Non-Homologous End Joining (NHEJ)
can all contribute to a cancer cell's ability to withstand DNA-damaging agents. nih.govmdpi.com Preclinical evidence suggests that MNPR-202, the this compound analogue, generates increased DNA damage in cancer cells compared to doxorubicin, highlighting the importance of the DNA damage response in the efficacy of this class of drugs. firstwordpharma.compublicnow.com Therefore, tumors with inherently robust DNA repair mechanisms are likely to exhibit intrinsic resistance to this compound.
Role of Efflux Transporters (e.g., ATP-binding cassette (ABC) proteins)
Acquired Resistance Mechanisms to this compound in Drug-Adapted Cancer Cell Lines and Animal Models
Acquired resistance emerges in cancer cells after prolonged exposure to a drug, representing an evolutionary adaptation to the therapeutic pressure. nih.govnih.gov This process often involves complex molecular changes. The development of preclinical models of acquired resistance, such as drug-adapted cancer cell lines, is crucial for studying these mechanisms. nih.govnih.govcrownbio.com The existence of research collaborations aimed at evaluating this compound analogues in preclinical models resistant to this compound indicates that such models have been developed. biospace.com
Upon continuous exposure to a drug like this compound, cancer cells can undergo significant reprogramming of their gene expression profiles. These transcriptional adaptations can lead to the upregulation of genes involved in drug efflux, DNA repair, and cell survival pathways. nih.gov For instance, the activation of transcription factors like NF-κB has been implicated in resistance to various chemotherapies. nih.gov
Post-translational modifications of key proteins can also play a crucial role in acquired resistance. These modifications can alter protein stability, localization, and activity, ultimately contributing to a resistant phenotype.
A common mechanism of acquired resistance is the alteration of the drug's molecular target. oaepublish.comfrontiersin.org For anthracyclines, which primarily target topoisomerase II, mutations in the TOP2A gene or changes in its expression level can reduce the drug's efficacy. Downregulation of the target enzyme would lead to fewer drug-target interactions and consequently, reduced DNA damage.
Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby circumventing the effects of the drug. frontiersin.orgfrontiersin.orgnih.gov This "bypass" mechanism allows the cell to maintain critical functions despite the inhibition of the primary target pathway. For example, the activation of receptor tyrosine kinases (RTKs) like MET, EGFR, or IGF-1R can trigger downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways, promoting cell survival and mitigating the cytotoxic effects of the chemotherapeutic agent. researchgate.netnih.govresearchgate.net While specific preclinical data on bypass pathways activated in response to this compound are still under investigation, this represents a plausible and common mechanism of acquired resistance for targeted cancer therapies. nih.gov
Preclinical Approaches to Circumvent this compound Resistance
Development of Analogs Designed to Overcome Specific Resistance Pathways
A significant pathway for resistance to the anthracycline class of drugs, which includes doxorubicin, is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1). These transporters function as cellular pumps, ejecting the drug from the cancer cell. This compound was engineered to be a poor substrate for these efflux pumps. monopartx.com However, anticipating the possibility of emergent resistance to this compound itself, researchers are proactively developing next-generation analogs.
A notable example is the novel analog MNPR-202. monopartx.com This compound maintains the same potentially non-cardiotoxic structural backbone as this compound but features modifications at other positions. monopartx.com These alterations are specifically designed to help the molecule evade the drug resistance mechanisms that can affect doxorubicin. monopartx.compatsnap.com Preclinical studies are underway to assess the activity of MNPR-202 in various cancer models. monopartx.com The core principle behind this research is to create molecules that not only retain the anticancer activity of this compound but also have an enhanced ability to bypass known resistance pathways, such as altered topoisomerase II or improved DNA repair capabilities.
Another analog, GPX-150 (also known as 5-imino-13-deoxydoxorubicin or DIDOX), was developed to prevent the formation of cardiotoxic metabolites and reactive oxygen species, two major concerns with doxorubicin. researchgate.net Preclinical research has shown its anticancer effects without the associated cardiotoxicity. researchgate.net
Table 1: Investigational this compound Analogs and Their Preclinical Rationale
Analog | Design Strategy | Target Resistance Pathway |
MNPR-202 | Modified at positions other than the non-cardiotoxic backbone. monopartx.com | May evade doxorubicin drug resistance mechanisms. monopartx.com |
GPX-150 (DIDOX) | Modified to prevent the formation of cardiotoxic metabolites and reactive oxygen species. researchgate.net | Aims to reduce cardiotoxicity-related treatment limitations. researchgate.net |
Identification of Synergistic Agents to Restore Sensitivity
Combining this compound with other therapeutic agents presents a powerful strategy for improving treatment efficacy and overcoming resistance. chemrxiv.orgnih.gov Synergistic effects can manifest through several mechanisms, including the inhibition of resistance-causing pathways, amplification of this compound-induced cancer cell death (apoptosis), or the targeting of alternative survival pathways within the cancer cells.
Preclinical investigations have shown the potential of combining this compound with a variety of agents. For example, in a phase 1b trial, this compound was administered with pegfilgrastim to manage neutropenia, a potential side effect. onclive.com This combination allowed for the exploration of higher doses of this compound. onclive.com Another area of interest is the combination with agents that inhibit the sodium-glucose cotransporter 2 (SGLT2). Preclinical studies suggest that SGLT2 inhibitors might lessen doxorubicin-associated cardiac damage by preserving mitochondrial function and reducing oxidative stress, without hindering the anticancer effects. nih.gov While this research focused on doxorubicin, its implications may extend to its analogs.
The goal of such combination therapies is to achieve a greater therapeutic effect than the sum of the individual drugs, which can allow for lower dosages and consequently, reduced toxicity. nih.gov Computational tools are also being developed to predict effective synergistic drug combinations, which could accelerate the discovery of new treatment options for complex diseases like cancer. drugtargetreview.com
Table 2: Preclinical Synergistic Combinations with this compound
Synergistic Agent Class | Mechanism of Synergy | Preclinical Rationale |
Colony-Stimulating Factors (e.g., pegfilgrastim) | Mitigates treatment-related side effects like neutropenia. onclive.com | Allows for higher, more effective dosing of this compound. onclive.com |
SGLT2 Inhibitors | May protect against cardiac damage by preserving mitochondrial function and reducing oxidative stress. nih.gov | Aims to reduce cardiotoxicity without interfering with anticancer activity. nih.gov |
Molecular Profiling of Resistant Models to Inform Therapeutic Strategies
To effectively combat this compound resistance, it is essential to understand the molecular alterations that drive it. Molecular profiling involves analyzing the DNA, RNA, and proteins in cancer cells to identify the genetic and molecular changes that lead to uncontrolled cell growth and treatment resistance. lls.orgletswinpc.org This detailed analysis of this compound-resistant preclinical models, such as cancer cell lines, provides critical insights into the mechanisms of resistance. exp-oncology.com.uanih.gov
Technologies like next-generation sequencing (NGS) allow for a deep dive into the DNA of cancer cells to detect structural changes and mutations. letswinpc.org By identifying these molecular changes, researchers can pinpoint the specific pathways that have been altered, leading to a better understanding of how a tumor might respond to a particular drug. lls.org This information is crucial for developing targeted therapies that are tailored to the specific molecular profile of a tumor. lls.orgnih.gov
For instance, studies on doxorubicin-resistant breast cancer cell lines (MCF-7) have revealed changes in the expression of proteins involved in cell cycle regulation. exp-oncology.com.ua The development of drug resistance in these cells was associated with decreased expression of cyclin D1, pRb, and Ki-67, and increased expression of p21. exp-oncology.com.ua Such findings help to identify biomarkers that can predict sensitivity or resistance to treatment and uncover new targets for combination therapies. lls.orgnih.gov The ultimate aim of molecular profiling is to enable the development of individualized and highly targeted treatment plans. lls.org
Combinatorial Research Strategies in Preclinical Models
Synergistic Interactions with Immunotherapy Agents
The ability of camsirubicin to induce a specific form of tumor cell death that stimulates an immune response is a cornerstone of its use in combination with immunotherapies. scispace.commdpi.com
Preclinical studies have shown the potential of combining this compound with immune checkpoint inhibitors like those that block the PD-1/PD-L1 pathway. researchgate.net The rationale is that this compound can make tumors more recognizable to the immune system, thus enhancing the efficacy of checkpoint inhibitors. mdpi.com In preclinical models of triple-negative breast cancer (TNBC), a triple combination of this compound, the glycosylation inhibitor NGI-1, and PD-L1 blockade proved effective in curbing tumor growth. nih.govnih.gov This suggests that this compound can help turn "cold" or non-immunoreactive tumors into "hot" tumors that are more susceptible to immune attack. mdpi.com Mouse models for various cancers, including breast and colon cancer, are often used to test these combinations. explicyte.com
This compound is recognized as an inducer of immunogenic cell death (ICD), a type of regulated cell death that triggers an adaptive immune response against the dying cancer cells. mdpi.comnih.gov This process is characterized by the surface exposure of "eat me" signals like calreticulin (B1178941) and the release of danger-associated molecular patterns (DAMPs) such as ATP and high mobility group box 1 (HMGB1). researchgate.netfrontiersin.org These signals recruit and activate dendritic cells, which are crucial for initiating a potent and lasting anti-tumor immune response. mdpi.comfrontiersin.org The capacity of this compound to induce ICD is considered a key factor in its synergy with immunotherapies. scispace.com
ICD Hallmark | Description | Immunological Consequence |
---|---|---|
Calreticulin (CRT) Exposure | Translocation of CRT from the endoplasmic reticulum to the cell surface, acting as an "eat me" signal. researchgate.net | Promotes phagocytosis of dying tumor cells by dendritic cells. frontiersin.org |
ATP Release | Secretion of adenosine (B11128) triphosphate (ATP) into the tumor microenvironment. | Acts as a "find me" signal, attracting immune cells to the tumor site. frontiersin.org |
HMGB1 Release | Passive release of High Mobility Group Box 1 (HMGB1) from the nucleus of late-stage apoptotic cells. | Activates dendritic cells through Toll-like receptor 4 (TLR4), promoting their maturation. mdpi.com |
Research has explored combining this compound with immunomodulatory agents to further boost anti-tumor immunity. A notable example is the combination with NGI-1, an inhibitor of the oligosaccharyltransferase (OST) complex. nih.govnih.gov NGI-1 inhibits the glycosylation of the immune checkpoint protein B7-H4, which is often overexpressed in immune-cold tumors and suppresses immune responses. nih.govresearchgate.net By inhibiting B7-H4 glycosylation, NGI-1 leads to its degradation, which in turn enhances the immunogenic properties of cancer cells. nih.govnih.gov In preclinical models of TNBC, the triple combination of NGI-1, this compound, and PD-L1 blockade was shown to be effective in reducing tumor growth, highlighting the potential of targeting glycosylation to overcome immunotherapy resistance. nih.govnih.govresearchgate.net
Evaluation of this compound-Induced Immunogenic Cell Death and its Enhancement
Combination with Targeted Therapies (Molecularly Defined Targets)
Preclinical research is actively exploring the combination of this compound with molecularly targeted therapies. nih.gov This strategy aims to create a synergistic effect by simultaneously hitting cancer cells with this compound's cytotoxic action and a drug that inhibits a specific pathway critical for cancer cell survival, such as DNA repair or growth signaling. frontiersin.orgnih.gov For instance, combining this compound with PARP inhibitors, which block a key DNA repair pathway, is a rational approach being investigated. nih.gov The selection of targeted agents is often guided by the molecular profile of the cancer type to maximize the potential for a beneficial interaction. nih.gov
Research on this compound Analogs in Radiopharmaceutical Strategies (e.g., MNPR-101-RIT in preclinical contexts)
This compound analogs are being developed for use in innovative cancer treatments like radioimmunotherapy (RIT). sec.gov MNPR-101 is an antibody that targets the urokinase plasminogen activator receptor (uPAR), a protein found on many types of cancer cells, including pancreatic, colorectal, and triple-negative breast cancer. monopartx.commarketscreener.com By attaching a radioactive isotope to a this compound analog and linking it to the MNPR-101 antibody, a targeted radiopharmaceutical (termed MNPR-101-RIT) is created. sec.govmonopartx.com This approach is designed to deliver radiation directly to tumor cells while minimizing damage to healthy tissues. marketscreener.com Preclinical studies using this strategy have shown significant anti-tumor effects, including the near-complete elimination of tumors in mouse models of triple-negative breast cancer and pancreatic cancer after a single injection. monopartx.comtmx.com Another this compound analog, MNPR-202, is also under preclinical investigation for its potential to be effective in cancers resistant to doxorubicin (B1662922) and this compound. sec.govmonopartx.com
Preclinical Studies of Combination Dosing Schedules and Sequences
A critical aspect of developing combination therapies is determining the optimal dosing and timing of each drug. nih.goveuropa.eu Preclinical studies are essential for investigating different schedules and sequences to maximize synergy and minimize toxicity. frontiersin.orgnih.gov For example, research may explore whether administering this compound before, during, or after an immune checkpoint inhibitor results in the most effective anti-tumor immune response. frontiersin.org These studies provide the scientific rationale needed to design clinical trials with the highest chance of success. nih.govfrontiersin.org The goal is to identify a regimen where the drugs work together most effectively, which can be influenced by the specific mechanism of each agent. nih.gov
Advanced Research Methodologies Applied to Camsirubicin Studies
Omics-Based Approaches in Preclinical Research
"Omics" technologies, which allow for the global analysis of biological molecules, are pivotal in modern drug discovery and development. nih.gov In the context of camsirubicin, these approaches offer a multi-faceted view of the drug's impact on cancer cells. The integration of various omics datasets can accelerate the discovery process and lead to the development of new therapeutic strategies. nih.gov
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or a single cell. carislifesciences.com Gene expression profiling, a key application of transcriptomics, allows researchers to identify which genes are activated or deactivated in a cell in response to a treatment like this compound. nih.govwikipedia.org This technique can help to classify tumors more accurately and predict patient outcomes. wikipedia.org
In studies related to doxorubicin (B1662922), a compound structurally similar to this compound, transcriptomic analysis has been instrumental. europa.eu For instance, research on triple-negative breast cancer has utilized transcriptome profiles to understand the effects of combining treatments like this compound with other agents. researchgate.net The vast amount of publicly available gene expression data from bulk tumors and cell lines provides a valuable resource for identifying molecular subtypes, predicting therapeutic response, and understanding the functional consequences of mutations. nih.gov By analyzing the transcriptome, researchers can uncover the molecular and immunological hallmarks of cancer development and progression. nih.gov
Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. patsnap.com In drug discovery, proteomics is crucial for identifying the specific molecular targets of a compound and understanding its on- and off-target effects. biognosys.com Mass spectrometry-based proteomics is a powerful tool for analyzing drug-protein interactions, which helps in validating targets and de-risking the drug development process. biognosys.com
Metabolomics is the comprehensive study of small molecules, or metabolites, within cells, tissues, or biofluids. frontiersin.orgmdpi.com It provides a direct snapshot of the physiological state of a cell and its response to stimuli like drug treatment. frontiersin.orgresearchgate.net By analyzing the metabolome, researchers can identify changes in metabolic pathways that occur in response to this compound. scispace.com
This approach is particularly valuable for understanding the systemic effects of a drug and can help in identifying biomarkers of efficacy or toxicity. frontiersin.org For example, metabolomic analysis can reveal how immune cells adapt their metabolic programs during an inflammatory response, which can be relevant to the immunomodulatory effects of certain cancer therapies. nih.gov In the context of this compound, metabolomics can assess how the drug affects cellular energy metabolism, amino acid metabolism, and other key pathways, providing insights into its mechanism of cell death induction. frontiersin.orgscispace.com This can be achieved through techniques that analyze both the intracellular (fingerprinting) and extracellular (footprinting) metabolome. mdpi.com
Proteomics for Target and Pathway Identification
High-Throughput Screening for Novel this compound Modulators or Combinatorial Partners
High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical or biological compounds for a specific biological activity. plos.org This methodology is crucial for identifying novel agents that can enhance the efficacy of this compound or overcome resistance mechanisms. nih.gov
HTS can be used to screen for compounds that modulate specific genetic pathways or cellular processes relevant to this compound's mechanism of action. plos.org For example, a screen could be designed to identify molecules that modulate autophagy, a process that can influence cancer cell survival and response to chemotherapy. nih.gov In the context of doxorubicin analogues, HTS has been used to identify dual activators of specific nuclear receptors that could potentially improve the therapeutic index of chemotherapy. jci.org By employing HTS, researchers can efficiently screen extensive compound libraries to discover new synergistic partners for this compound, potentially leading to more effective combination therapies. biorxiv.orgmdpi.com
Advanced In Vitro and In Vivo Model Development
The development of more physiologically relevant preclinical models is essential for bridging the gap between laboratory research and clinical outcomes. lek.com Traditional two-dimensional (2D) cell cultures and animal models often fail to accurately predict human responses to drugs. lek.commdpi.com
Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more accurate representation of the in vivo tumor microenvironment compared to 2D cultures. nih.govnih.gov These models better replicate the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in solid tumors. nih.govfrontiersin.org
Spheroids are simpler 3D aggregates of cancer cells that can be used for high-throughput screening and to study drug penetration. frontiersin.org
Organoids are more complex 3D structures derived from stem cells or patient tissues that can recapitulate the genetic and phenotypic heterogeneity of the original tumor. mdpi.comols-bio.commednexus.org
Patient-derived organoids (PDOs) are particularly valuable for personalized medicine, as they allow for the testing of drug efficacy on a patient-specific basis. frontiersin.orgmdpi.com For this compound, these advanced 3D models can provide more predictive data on its efficacy and help to elucidate mechanisms of action and resistance in a context that more closely resembles a human tumor. nih.govfrontiersin.orgfrontiersin.org The use of organoid-on-a-chip technology further enhances the physiological relevance by allowing for the precise control of the microenvironment. frontiersin.org
Patient-Derived Xenograft (PDX) Models for Translational Preclinical Research
Patient-derived xenograft (PDX) models, which involve the implantation of fresh tumor tissue from a patient into an immunodeficient mouse, have become a cornerstone of preclinical cancer research. frontiersin.orgnih.gov These models are considered superior to traditional cell line-derived xenografts because they largely retain the histological and genetic characteristics of the original human tumor, including its heterogeneity and microenvironment. frontiersin.orgnih.govarxiv.org This fidelity to the patient's cancer makes PDX models a highly valuable platform for evaluating the efficacy of new therapeutic agents and identifying potential biomarkers of response. nih.govamegroups.org
The application of PDX models in the preclinical assessment of this compound has been noted in studies across different cancer types, highlighting the drug's broad potential. For instance, preclinical investigations have utilized panels of breast cancer and lung cancer PDX models to evaluate the activity of this compound. researchgate.netresearchgate.net In the context of soft tissue sarcoma, a particularly challenging group of rare tumors, PDX models are crucial for enhancing translational research due to the limited availability of other representative preclinical models. nih.gov Studies on retroperitoneal liposarcoma, a subtype of soft tissue sarcoma, have demonstrated the feasibility and value of establishing PDX models to test novel therapeutic agents. medsci.org
The process of establishing and utilizing PDX models for preclinical drug evaluation involves several key stages, as detailed in the table below.
Stage | Description | Key Considerations |
Tumor Acquisition | Fresh tumor tissue is obtained directly from patients, typically during surgical resection. | Consent, tissue viability, and timely implantation are critical. |
Implantation | The tumor fragment is surgically implanted into an immunodeficient mouse, often subcutaneously or orthotopically. frontiersin.org | The choice of mouse strain (e.g., NOD-SCID) can impact the success rate of engraftment. medsci.org |
Engraftment & Expansion | The tumor is allowed to grow in the initial mouse (P0 generation). Once it reaches a certain size, it can be passaged to subsequent mice (P1, P2, etc.) for expansion. | Engraftment rates can vary significantly depending on the tumor type and grade. medsci.orgnih.gov |
Characterization | The established PDX models are characterized to confirm that they maintain the key features of the original patient tumor, including histology and molecular profiles. medsci.orgnih.gov | This step ensures the model's relevance for subsequent studies. |
Preclinical Efficacy Studies | Cohorts of mice bearing the PDX tumors are treated with the investigational drug (e.g., this compound) to assess its anti-tumor activity. | Endpoints often include tumor growth inhibition, regression, and survival. |
Biomarker Analysis | Tumor samples from treated and control mice are analyzed to identify molecular markers that correlate with drug sensitivity or resistance. amegroups.org | This can inform patient selection strategies in future clinical trials. |
While specific, detailed efficacy data from this compound studies using PDX models are not extensively published in publicly available literature, the mention of their use in breast and lung cancer preclinical studies underscores their importance in the developmental pathway of this drug. researchgate.netresearchgate.net The ability of PDX models to mirror the complexity of human cancers provides a more accurate prediction of clinical outcomes compared to older, less representative models. nih.govnih.gov
Computational Modeling and Simulation in this compound Drug Design and Mechanistic Elucidation
Computational modeling and simulation have become indispensable tools in modern drug discovery and development, offering a way to investigate the interactions between a drug and its biological targets at a molecular level. arxiv.orgmdpi.com These in silico methods can accelerate the drug design process, optimize lead compounds, and provide profound insights into the mechanisms of action that are often difficult to observe experimentally. nih.govmdpi.comfrontiersin.org
For this compound, a derivative of doxorubicin, computational approaches are particularly valuable for understanding how its structural modifications alter its interaction with its primary target, topoisomerase II, and with DNA. The goal of these modifications is to retain the potent anti-tumor activity of doxorubicin while mitigating its cardiotoxic side effects.
One key computational technique is molecular docking , which predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For this compound, docking studies can elucidate how it fits into the DNA-topoisomerase II cleavage complex. This is crucial for understanding its mechanism as a topoisomerase II inhibitor. Studies on related compounds have used molecular docking to analyze interactions with the active site of topoisomerase II, identifying key amino acid residues involved in binding. nih.govresearchgate.netscirp.org
Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the drug-target interaction over time. arxiv.orgmdpi.com MD simulations model the movements and interactions of atoms and molecules, offering insights into the stability of the drug-target complex and the conformational changes that may occur upon binding. frontiersin.org A study on pharmacologic suppression of B7-H4 glycosylation mentions the use of docking and molecular dynamics simulations in the context of their research which also involved this compound, indicating the application of these computational methods to understand its interactions. scispace.com
The table below outlines the key computational methods and their applications in the study of this compound and related topoisomerase II inhibitors.
Computational Method | Description | Application to this compound Research |
Homology Modeling | Building a 3D model of a protein's structure based on the known structure of a related protein. | If the crystal structure of a specific topoisomerase II isoform is unavailable, homology modeling can create a reliable model for docking studies. |
Molecular Docking | Predicts the binding pose and affinity of a ligand (this compound) within the binding site of a target protein (topoisomerase II). nih.gov | To understand how this compound interacts with the DNA-topoisomerase II complex and to compare its binding to that of doxorubicin. |
Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system, providing insights into the stability and dynamics of the drug-target complex. nih.govmdpi.com | To assess the stability of the this compound-DNA-topoisomerase II complex and to understand how its chemical modifications affect its dynamic behavior and potential for cardiotoxicity. scispace.com |
Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, critical region of the system (e.g., the active site) with high-accuracy quantum mechanics, and the rest of the system with more efficient molecular mechanics. | To study the details of the chemical reactions involved in topoisomerase II inhibition by this compound, such as the cleavage and re-ligation of DNA. |
Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com | To predict the anti-tumor activity of new this compound derivatives and to guide the design of more potent and less toxic analogs. |
By applying these computational methodologies, researchers can build a detailed mechanistic understanding of how this compound functions at the molecular level. This knowledge is critical for its ongoing development and for the rational design of future generations of anthracycline-based chemotherapeutics.
Q & A
Q. What distinguishes Camsirubicin's mechanism of action from doxorubicin in preclinical soft tissue sarcoma (STS) models?
To address this, researchers should:
- Conduct comparative pharmacokinetic/pharmacodynamic (PK/PD) studies using in vitro cytotoxicity assays (e.g., IC50 comparisons in STS cell lines) and in vivo xenograft models.
- Quantify DNA intercalation efficiency and topoisomerase II inhibition to differentiate mechanistic profiles.
- Monitor cardiac biomarkers (e.g., troponin, echocardiography) in animal models to validate reduced cardiotoxicity compared to doxorubicin .
Q. How should preclinical studies be designed to evaluate this compound's therapeutic window (efficacy vs. toxicity)?
- Use a dose-escalation framework in rodent models to establish the maximum tolerated dose (MTD) and compare it to efficacy thresholds.
- Incorporate longitudinal toxicity assessments (e.g., histopathology of cardiac tissue, liver/kidney function tests) alongside tumor volume measurements.
- Apply statistical power analysis to ensure sample sizes are sufficient to detect clinically meaningful differences in toxicity profiles .
Q. What key pharmacokinetic parameters are critical for optimizing this compound dosing in early-phase clinical trials?
Focus on:
- Area under the curve (AUC) and peak plasma concentration (Cmax) to assess systemic exposure.
- Tissue distribution studies (e.g., tumor vs. cardiac tissue uptake) using radiolabeled analogs.
- Metabolite profiling to identify active/toxic derivatives and inform dosing intervals .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data between this compound's early-phase clinical trials and preclinical models?
- Perform meta-analysis of preclinical and clinical datasets to identify confounding variables (e.g., tumor heterogeneity, patient stratification).
- Use patient-derived xenograft (PDX) models to bridge translational gaps and validate biomarkers predictive of response.
- Apply Bayesian statistical models to reconcile dose-response discrepancies across studies .
Q. What methodological approaches are recommended for assessing this compound's potential to overcome doxorubicin resistance in STS?
- Conduct genomic profiling of resistant STS cell lines to identify upregulated efflux pumps (e.g., ABCB1) or DNA repair pathways.
- Test combination therapies with inhibitors of resistance mechanisms (e.g., tyrosine kinase inhibitors) in in vitro synergy assays.
- Design adaptive clinical trials with biomarker-driven enrollment to evaluate combinatorial efficacy .
Q. How should researchers integrate biomarker data into this compound's clinical trial design to enhance predictive validity?
- Prioritize prospective biomarker discovery using multi-omics approaches (e.g., transcriptomics, proteomics) in baseline tumor samples.
- Validate candidate biomarkers (e.g., TOP2A expression, immune infiltration scores) in independent cohorts using receiver operating characteristic (ROC) analysis .
- Incorporate interim analyses to adjust enrollment criteria based on emerging biomarker trends .
Q. What experimental strategies can elucidate this compound's immunogenic cell death (ICD) potential in STS?
- Measure damage-associated molecular patterns (DAMPs) such as ATP release, HMGB1, and calreticulin exposure in treated STS cells.
- Use syngeneic mouse models to evaluate dendritic cell activation and T-cell infiltration post-treatment.
- Compare ICD markers with doxorubicin to determine if structural modifications enhance immune priming .
Methodological Guidance for Data Interpretation
Q. How to address conflicting results in cardiotoxicity assessments between preclinical and clinical studies?
Q. What frameworks are optimal for prioritizing this compound combination therapies in STS research?
- Use the PICO framework (Population, Intervention, Comparison, Outcome) to define research scope.
- Evaluate combinations using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure clinical relevance.
- Leverage high-throughput drug screening platforms to identify synergistic partners .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.